4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with (1-phenylethyl)amine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the formation of the imine bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function . The imine group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, affecting their structure and activity . The chloro group may also participate in interactions with hydrophobic pockets in proteins, further modulating their function .
Comparison with Similar Compounds
4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol can be compared with other similar compounds, such as:
4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.
4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}benzaldehyde: Similar structure but with a benzaldehyde group instead of a phenol group.
4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}benzoic acid: Similar structure but with a benzoic acid group instead of a phenol group. The uniqueness of this compound lies in its phenol group, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-2-(1-phenylethyliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-11,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMSDVYTRZIQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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